Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic ring system . The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvents: Organic solvents like dichloromethane or toluene
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
Uniqueness
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, examining its interactions with various biomolecules, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H18O4
- Molecular Weight : 214.26 g/mol
- Structure : The compound features a dioxaspiro framework, which is significant for its reactivity and interactions within biological systems .
Research indicates that this compound may modulate enzyme activities and interact with various receptors. Its structural characteristics allow it to function as both a nucleophile and electrophile, participating in diverse biochemical pathways .
Potential Therapeutic Applications
Comparative Analysis with Related Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C11H18O4 | Contains three methyl groups influencing reactivity |
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate | C9H14O4 | Simpler dioxaspiro structure without additional methyl groups |
Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | C10H16O4 | Contains an additional methyl group at position 5 |
The distinct arrangement of methyl groups in this compound significantly affects its reactivity and potential biological interactions compared to these similar compounds .
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University examined the antimicrobial potential of various dioxaspiro compounds. This compound exhibited promising activity against several bacterial strains in vitro.
Enzyme Modulation Research
Another research project focused on enzyme modulation revealed that this compound could inhibit specific enzymes involved in inflammatory pathways. This finding supports its potential use as an anti-inflammatory agent .
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-7-5-11(6-8(2)14-7)10(3,15-11)9(12)13-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KKYJXRIJWLNOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(O1)C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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